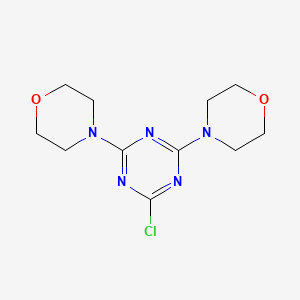

2-Chloro-4,6-dimorpholino-1,3,5-triazine

Overview

Description

CL-97020, also known as hexanitrohexaazaisowurtzitane, is a polycyclic nitroamine explosive. It is one of the most powerful high-energy materials available today. This compound is known for its high density and superior detonation properties, making it a valuable component in various military and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanitrohexaazaisowurtzitane involves multiple stepsThis intermediate is then debenzylated to form hexaazaisowurtzitane, which is subsequently nitrated to produce hexanitrohexaazaisowurtzitane .

Industrial Production Methods

Industrial production of hexanitrohexaazaisowurtzitane focuses on optimizing yield, purity, and environmental friendliness. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Hexanitrohexaazaisowurtzitane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure safety and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hexanitrohexaazaisowurtzitane can produce various nitrogen oxides, while reduction can yield amines and other nitrogen-containing compounds .

Scientific Research Applications

Hexanitrohexaazaisowurtzitane has numerous scientific research applications, including:

Chemistry: Used as a high-energy material in the synthesis of other compounds.

Biology: Studied for its potential effects on biological systems, particularly in the context of its explosive properties.

Medicine: Investigated for its potential use in targeted drug delivery systems due to its high energy content.

Industry: Utilized in the production of explosives, propellants, and pyrotechnics

Mechanism of Action

The mechanism of action of hexanitrohexaazaisowurtzitane involves the rapid release of energy upon decomposition. This process is initiated by the breaking of nitrogen-nitrogen bonds within the molecule, leading to the formation of highly reactive intermediates. These intermediates further decompose to produce a large amount of gas and heat, resulting in an explosive reaction .

Comparison with Similar Compounds

Similar Compounds

Cyclotrimethylenetrinitramine (RDX): Another powerful high-energy material with similar applications.

Cyclotetramethylenetetranitramine (HMX): Known for its high stability and energy content.

Trinitrotoluene (TNT): A widely used explosive with lower energy content compared to hexanitrohexaazaisowurtzitane

Uniqueness

Hexanitrohexaazaisowurtzitane stands out due to its superior detonation properties and higher density compared to other high-energy materials. Its unique cage structure allows for a more efficient release of energy, making it a preferred choice for applications requiring high performance .

Biological Activity

2-Chloro-4,6-dimorpholino-1,3,5-triazine is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, antiproliferative, and antimicrobial activities as well as its potential mechanisms of action.

Chemical Structure and Synthesis

The compound is characterized by the presence of two morpholine groups and a chlorine atom attached to a triazine ring. The synthesis typically involves the chlorination of 2,4-dichloro-6-morpholino-1,3,5-triazine followed by substitution reactions with morpholine derivatives.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In enzyme immunoassays targeting cyclooxygenase enzymes (COX), it has shown selective inhibition of COX-2 over COX-1. The IC50 values indicate a strong affinity for COX-2 (20 nM) compared to COX-1 (3000 nM), suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) which often cause gastrointestinal side effects .

Table 1: Inhibition of COX Enzymes by this compound

| Enzyme | IC50 (nM) |

|---|---|

| COX-1 | 3000 |

| COX-2 | 20 |

2. Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Studies report IC50 values indicating notable cytotoxicity:

Table 2: Antiproliferative Effects of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 4.53 |

| HCT-116 | 0.50 |

| HepG2 | 3.01 |

Molecular docking studies suggest that the compound interacts effectively with key signaling pathways such as EGFR/PI3K/AKT/mTOR, leading to apoptosis in cancer cells .

3. Antimicrobial Activity

In addition to its anticancer properties, this triazine derivative has demonstrated antimicrobial activity. It was found to be effective against various bacterial strains, showing higher efficacy than standard reference drugs in certain cases .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cell proliferation:

- COX Inhibition : The selective inhibition of COX-2 reduces the synthesis of pro-inflammatory prostaglandins.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells by targeting critical regulatory proteins involved in cell division.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A notable study conducted on Swiss albino mice demonstrated that administration of the compound resulted in a significant reduction in formalin-induced pain and carrageenan-induced inflammation. This supports its potential application as an analgesic and anti-inflammatory agent .

Properties

IUPAC Name |

4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCCBNGHFYBVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279734 | |

| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-22-0 | |

| Record name | 7597-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7597-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the significance of the molecular structure of 2-Chloro-4,6-dimorpholino-1,3,5-triazine?

A1: The abstract highlights that the molecule of this compound possesses an approximate mirror plane and both of its morpholine rings adopt chair conformations []. This structural information is crucial for understanding the compound's potential interactions with other molecules, its physical and chemical properties, and could serve as a starting point for further research into its potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.